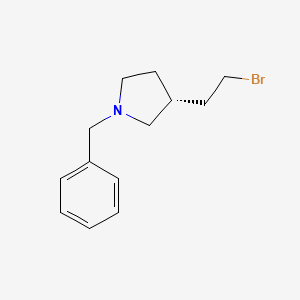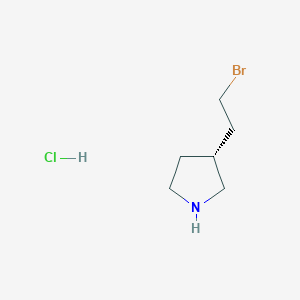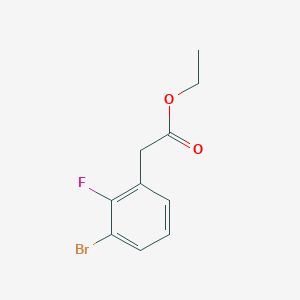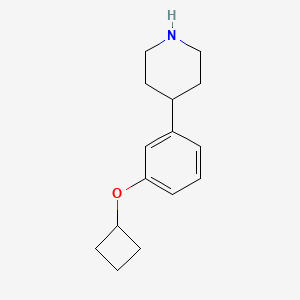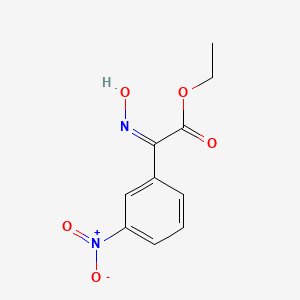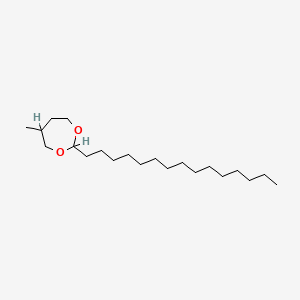
5-Methyl-2-pentadecyl-1,3-dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-pentadecyl-1,3-dioxepane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms. This compound is characterized by the presence of a methyl group at the 5-position and a pentadecyl group at the 2-position of the dioxepane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane typically involves the reaction of appropriate diols and primary alcohols under specific conditions. One common method is the photocatalytic synthesis, where diols and primary alcohols are subjected to the action of a system containing FeCl3 and NaNO2 under oxygen (air) and mercury lamp irradiation . This method allows for the formation of various 1,3-dioxacyclanes, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
5-Methyl-2-pentadecyl-1,3-dioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
5-Methyl-2-pentadecyl-1,3-dioxepane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving the interaction of cyclic ethers with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-2-pentadecyl-1,3-dioxepane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. Specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3-dioxolane
- 2-Methyl-1,3-dioxane
- 2-Methyl-1,3-dioxocane
Uniqueness
5-Methyl-2-pentadecyl-1,3-dioxepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a long pentadecyl chain at the 2-position and a methyl group at the 5-position differentiates it from other dioxepanes, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
56599-34-9 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
5-methyl-2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |
InChI 键 |
SBOGZHRZNFJILK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1OCCC(CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



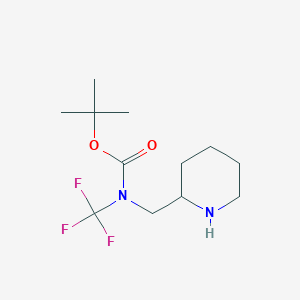
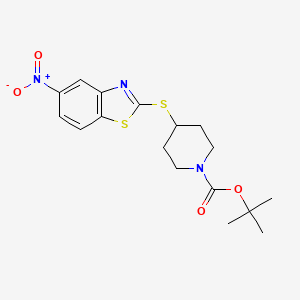
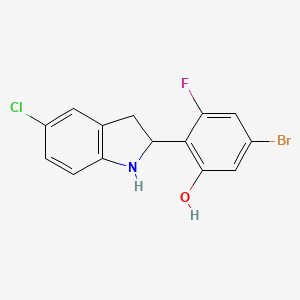
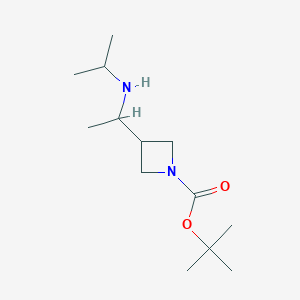
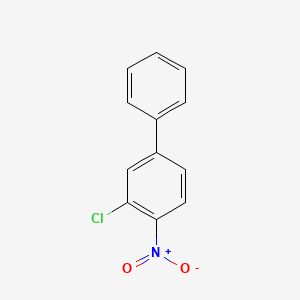

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
